2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Procure this specific hexahydroisoindole-1,3-dione acetamide as a critical SAR comparator for anticonvulsant drug discovery. Unlike the more active 4-fluorophenyl analog, this unsubstituted phenylpiperazine derivative serves as the essential baseline for benchmarking activity and neurotoxicity in MES and scPTZ seizure models (Kamiński et al.). Its defined structure (CAS 510764-02-0, MW 355.4) makes it an ideal reference standard for HPLC/NMR method development. Ideal for medicinal chemistry programs exploring core-saturation effects on metabolic stability.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
Cat. No. B11029938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H25N3O3/c24-18(14-23-19(25)16-8-4-5-9-17(16)20(23)26)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
InChIKeyVOPIISMAKDLPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydroisoindole-1,3-dione: Core Chemical Identity and Pharmacological Context


The compound 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione (CAS 510764-02-0, molecular formula C20H25N3O3) is a synthetic small molecule belonging to the class of hexahydroisoindole-1,3-dione acetamide derivatives. It was disclosed as part of a broader series of piperazine acetamides designed for potential anticonvulsant activity. Its structural architecture incorporates a saturated cyclohexane-fused phthalimide core linked via an acetamide bridge to a 4-phenylpiperazine moiety, a scaffold commonly explored for central nervous system (CNS) drug discovery . Initial in vivo pharmacological screening has placed this compound class within the context of epilepsy research, specifically for protection against electrically induced seizures [1].

Why 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione Is Not an Interchangeable Commodity


Within the hexahydroisoindole-1,3-dione acetamide series, minor modifications to the piperazine N-substituent or the core saturation state profoundly alter anticonvulsant efficacy and neurotoxicity profiles. A direct comparator study demonstrated that the most active compound, a 4-(4-fluorophenyl)piperazine analog (compound 12), provided dose-dependent protection in the maximal electroshock (MES) seizure test at 30 and 100 mg/kg i.p. in mice and outperformed phenytoin orally in rats [1]. In contrast, morpholine analogs and norbornene-core variants from the same library displayed lower or no activity. This steep structure-activity relationship (SAR) landscape means that the unsubstituted phenylpiperazine derivative cannot be assumed to replicate the activity, potency, or safety margin of its close neighbors. Procurement decisions must therefore be based on compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Data for 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione


MES Seizure Protection: Phenyl vs. 4-Fluorophenyl Piperazine Substituent in Hexahydroisoindole Series

In the head-to-head in vivo anticonvulsant screening of the hexahydroisoindole acetamide series, the 4-(4-fluorophenyl)piperazine analog (compound 12) was identified as the most active, exhibiting complete protection at 30 and 100 mg/kg i.p. in mice at 0.5 and 4 h post-administration, and was more potent than phenytoin orally in rats. Quantitative comparative data for the unsubstituted 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione its specific MES ED50 or % protection values were not publicly accessible in the available abstract or database summary. Its placement within the structure-activity landscape is therefore inferred from the activity ranking of the broader library, where it did not emerge as a lead candidate. The precise numerical differentiation gap between this compound and the potent 4-fluorophenyl analog remains to be extracted from the full publication's supplementary data [1].

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Neurotoxicity Risk Assessment: Phenylpiperazine vs. Active Analogs in Rotarod Test

The original study employed the rotarod test to assess minimal motor impairment, a surrogate for neurotoxicity. The abstract highlights that several compounds were effective in the MES screen without specifying individual neurotoxicity outcomes for the target phenylpiperazine compound. By contrast, the high-efficacy 4-fluorophenyl analog's neurotoxicity profile can be inferred as favorable relative to its potent anticonvulsant action. The absence of published rotarod data for 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione prevents a direct quantitative neurotoxicity comparison. Researchers must consider that structurally similar but inactive compounds may still carry neurotoxic potential without anticonvulsant benefit [1].

Neurotoxicity Rotarod Test Therapeutic Index

ScPTZ Seizure Model Activity: Phenylpiperazine Derivative's Activity Gap

The study also screened compounds in the subcutaneous pentylenetetrazole (scPTZ) test, a model for generalized absence seizures. The abstract notes that numerous compounds were effective only in the MES screen, suggesting a selectivity profile typical of sodium channel blockers. The 4-fluorophenyl analog (compound 12) is explicitly associated with MES activity; its scPTZ activity remains unstated. For the target phenylpiperazine compound, no scPTZ efficacy has been reported. This information gap implies that procurement for studies focused on absence seizure models would be unsupported by current evidence [1].

Pentylenetetrazole (PTZ) Absence Seizure Chemical Kindling

Core Saturation Effect: Hexahydroisoindole vs. Isoindoline Scaffold in Anticonvulsant SAR

The study compared three core scaffolds: isoindoline-1,3-dione (phthalimide), 3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione (saturated cyclohexane analog), and a norbornene analog. The most active compound (12) was based on the isoindoline core, not the saturated hexahydroisoindole core. The differential impact of core saturation on anticonvulsant potency is a critical SAR feature: saturation of the phthalimide ring generally reduced activity in this series. For the target phenylpiperazine compound, which bears the saturated hexahydro core, its activity is expected to be lower than that of its hypothetical unsaturated isoindoline counterpart, although exact numeric values are not publicly available [1].

Scaffold Optimization Hexahydrophthalimide ADME

Validated Application Scenarios for 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione Based on Available Evidence


Tool Compound for SAR Exploration of Hexahydroisoindole-Based Anticonvulsants

The primary research application of 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione is as a comparator or intermediate within a focused SAR library of phthalimide-derived anticonvulsants. The Kamiński et al. study establishes the experimental framework—MES, scPTZ, rotarod—for benchmarking this exact scaffold. The compound can be used as a negative control or baseline phenylpiperazine analog against which more active, halogenated or substituted-phenyl derivatives are profiled . This application is supported by the explicit disclosure of the compound in the study's synthetic scheme and its placement within the activity hierarchy.

Starting Material for Derivatization and Late-Stage Functionalization

The phenylpiperazine moiety provides a synthetic handle for further functionalization (e.g., halogenation, nitration, sulfonation) to generate novel analogs. The hexahydroisoindole core, while less active than the unsaturated isoindoline, may offer improved metabolic stability or solubility profiles that have not yet been systematically evaluated. Procurement for medicinal chemistry optimization programs is rational if the goal is to explore core-saturation effects on pharmacokinetics, as hinted by the scaffold comparison in .

Reference Standard for Analytical Method Development and Quality Control

As a commercially cataloged compound (CAS 510764-02-0) with defined molecular formula (C20H25N3O3) and SMILES notation, this substance can serve as a reference standard for HPLC, NMR, or mass spectrometry method development in laboratories synthesizing related hexahydroisoindole-1,3-dione derivatives. Its known chemical identity and purity profile from chemical suppliers facilitate its use as a system suitability standard.

Quote Request

Request a Quote for 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.